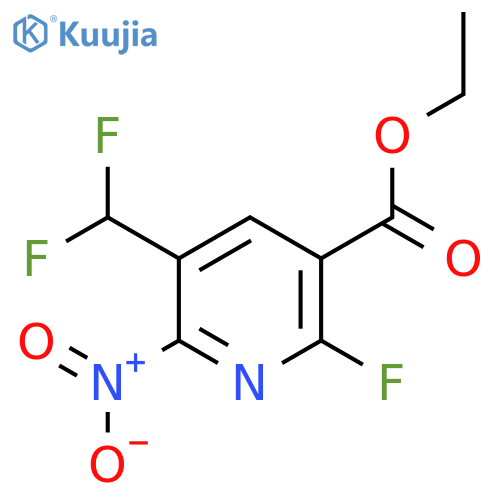

Cas no 1805437-92-6 (Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate)

1805437-92-6 structure

商品名:Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate

CAS番号:1805437-92-6

MF:C9H7F3N2O4

メガワット:264.158092737198

CID:4884124

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate

-

- インチ: 1S/C9H7F3N2O4/c1-2-18-9(15)5-3-4(6(10)11)8(14(16)17)13-7(5)12/h3,6H,2H2,1H3

- InChIKey: JILIZIWJNRYPQL-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C(=O)OCC)C=1)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 323

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 85

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029033622-1g |

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |

1805437-92-6 | 95% | 1g |

$2,750.25 | 2022-04-01 | |

| Alichem | A029033622-250mg |

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |

1805437-92-6 | 95% | 250mg |

$1,038.80 | 2022-04-01 | |

| Alichem | A029033622-500mg |

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |

1805437-92-6 | 95% | 500mg |

$1,651.30 | 2022-04-01 |

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1805437-92-6 (Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬